molecular formula C19H21N3O2 B4006921 1-(3,4-dimethylphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide

1-(3,4-dimethylphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4006921
M. Wt: 323.4 g/mol
InChI Key: FHBJDEZIDPEKEJ-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DMPP, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. DMPP belongs to the class of pyrrolidinecarboxamide compounds and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Biological Effects and Toxicology

Studies on compounds structurally similar to "1-(3,4-dimethylphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide" have explored their biological effects and potential toxicology. Kennedy (2001) provides a comprehensive update on the toxicology of acetamide and its derivatives, emphasizing their commercial importance and biological consequences of exposure. This review could serve as a foundation for understanding the biological activity and safety profile of related compounds (Kennedy, 2001).

Pharmacological Profile Improvement

Research into the stereochemistry of phenylpiracetam and its derivatives, such as the compound , reveals the direct relationship between the configuration of stereocenters and their biological properties. Veinberg et al. (2015) discuss the synthesis, biological activity exploration, and pharmacological advantages of enantiomerically pure derivatives, highlighting the importance of stereochemistry in drug design and efficacy (Veinberg et al., 2015).

Novel CNS Acting Drugs

Saganuwan (2017) explores functional chemical groups that may serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This research indicates the potential of compounds like "1-(3,4-dimethylphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide" to contribute to CNS pharmacology, including their effects ranging from depression to euphoria and convulsion (Saganuwan, 2017).

Supramolecular Chemistry

Calixpyrrole scaffolds have been utilized in the self-assembly of supramolecular capsules, offering insights into the design and synthesis of novel molecular structures for various applications, including drug delivery and material science. Ballester (2011) reviews the assembly of molecular capsules derived from calix[4]pyrrole derivatives, demonstrating the versatility and application potential of these structures in supramolecular chemistry (Ballester, 2011).

Environmental and Ecological Impact

Laghrib et al. (2020) discuss the development of electrochemical sensors for the detection of paraquat, a compound structurally related to the one , in food samples. This research underscores the importance of detecting and managing potentially toxic compounds in the environment, reflecting on the broader implications of chemical use and exposure (Laghrib et al., 2020).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-12-6-7-20-17(8-12)21-19(24)15-10-18(23)22(11-15)16-5-4-13(2)14(3)9-16/h4-9,15H,10-11H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBJDEZIDPEKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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